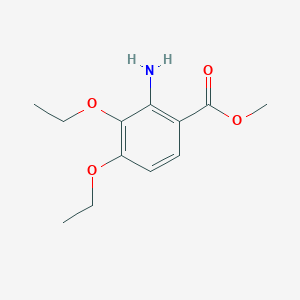

Methyl 2-amino-3,4-diethoxybenzoate

Description

Methyl 2-amino-3,4-diethoxybenzoate is a benzoate ester derivative featuring an amino group at the 2-position and ethoxy substituents at the 3- and 4-positions of the aromatic ring. The ethoxy groups enhance lipophilicity compared to hydroxylated analogs like caffeic acid, while the amino group may contribute to hydrogen bonding and reactivity. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name |

methyl 2-amino-3,4-diethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-4-16-9-7-6-8(12(14)15-3)10(13)11(9)17-5-2/h6-7H,4-5,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOCLBMUNXPFKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C(=O)OC)N)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3,4-diethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3,4-diethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3,4-diethoxybenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Reagents like sodium ethoxide or other strong bases can facilitate substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Primary amines.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3,4-diethoxybenzoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-3,4-diethoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

[2-[(5-Methyl-1,2-Oxazol-3-yl)Amino]-2-Oxoethyl] 3,4-Diethoxybenzoate ()

Structural Similarities :

- Both compounds share the 3,4-diethoxybenzoate core.

- Differences arise in the substituent at the 2-position: the target compound has a simple amino group, while ’s analog features a complex oxazolyl-amino-oxoethyl group.

Physicochemical Properties :

- Molecular Weight: The oxazolyl derivative (348.3 g/mol) is heavier than the target compound (estimated ~255 g/mol for C₁₂H₁₇NO₅).

- Lipophilicity : The oxazolyl group in increases XLogP3 (2.5) compared to the target’s likely lower LogP due to its smaller substituents.

- Hydrogen Bonding: Both have one hydrogen bond donor (amino or oxazolyl-NH), but the oxazolyl derivative has more acceptors (7 vs.

Caffeic Acid (3,4-Dihydroxybenzenecrylic Acid, )

Structural Similarities :

- Both compounds have substituents at the 3- and 4-positions (ethoxy vs. hydroxyl groups).

- Caffeic acid is a free carboxylic acid, whereas the target is a methyl ester.

Physicochemical Properties :

- Solubility : Caffeic acid’s hydroxyl groups make it more polar (LogP ~1.1) compared to the target’s ethoxy groups (estimated LogP ~2.0).

- Stability : Ethoxy groups in the target compound may reduce susceptibility to oxidation compared to caffeic acid’s catechol moiety.

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl, )

Structural Similarities :

- Both are methyl benzoate derivatives.

- Sulfonylureas feature triazinyl and sulfonyl groups, absent in the target compound.

Physicochemical Properties :

- Molecular Weight : Sulfonylureas (e.g., metsulfuron methyl, ~381 g/mol) are heavier due to their complex substituents.

Brominated Benzoate Derivatives ()

Structural Similarities :

- Both contain a benzoate ester.

- The brominated derivative has methoxycarbonyl and bromine substituents, unlike the target’s amino and ethoxy groups.

Physicochemical Properties :

- Crystallinity: Bromine atoms and hydrogen bonding in ’s compound (N–H⋯O, O–H⋯O) create a stable crystal lattice. The target’s amino group may form similar intermolecular bonds, influencing melting points or solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.